2-(3,3-Difluoropiperidin-1-yl)acetic acid is a chemical compound with the molecular formula and a molecular weight of 179.16 g/mol. This compound is characterized by its difluorinated piperidine structure, which contributes to its unique chemical properties and biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a modulator of gamma-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease.
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)acetic acid involves several steps that can be challenging due to the stability and reactivity of the intermediates. A notable synthetic route includes the use of delta-chloro-alpha,alpha-difluoroimines as starting materials. This method has been optimized to yield various 3,3-difluoropiperidines, including the target compound. The process typically involves:
The synthetic pathway has been refined to enhance yield and purity, demonstrating efficiency in producing fluorinated piperidine derivatives.
The molecular structure of 2-(3,3-Difluoropiperidin-1-yl)acetic acid can be represented using various notations:
C1CC(CN(C1)CC(=O)O)(F)F
InChI=1S/C7H11F2NO2/c8-7(9)2-1-3-10(5-7)4-6(11)12/h1-5H2,(H,11,12)
NPCZGFDNELOHSQ-UHFFFAOYSA-N
The structure features a piperidine ring substituted with two fluorine atoms at the 3-position and an acetic acid moiety at the 2-position. This configuration is critical for its biological activity and interaction with target enzymes.
2-(3,3-Difluoropiperidin-1-yl)acetic acid participates in several chemical reactions that leverage its functional groups:
These reactions are essential for modifying the compound for specific applications in drug development and medicinal chemistry.
The mechanism of action for 2-(3,3-Difluoropiperidin-1-yl)acetic acid primarily involves its role as a gamma-secretase modulator. Gamma-secretase is an enzyme complex that cleaves amyloid precursor protein (APP), leading to the production of amyloid-beta peptides associated with Alzheimer's disease pathology.
By selectively lowering levels of amyloid-beta42 peptide in biological models, this compound demonstrates potential therapeutic effects in neurodegenerative diseases. Studies have shown that it does not exhibit Notch-related adverse effects, making it a promising candidate for further development .
The physical properties of 2-(3,3-Difluoropiperidin-1-yl)acetic acid include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to its functional groups, making it versatile for various synthetic applications .
The primary applications of 2-(3,3-Difluoropiperidin-1-yl)acetic acid lie in medicinal chemistry:
The strategic incorporation of fluorine atoms into piperidine scaffolds represents a cornerstone of contemporary medicinal chemistry, driven by the quest for enhanced metabolic stability, membrane permeability, and target affinity. Fluorinated piperidines emerged prominently in pharmaceutical research during the late 20th century, with 3,3-difluoropiperidine derivatives gaining recognition as privileged structures for CNS-targeting agents. The specific compound 2-(3,3-difluoropiperidin-1-yl)acetic acid evolved from systematic explorations into difluorinated heterocycles aimed at addressing pharmacokinetic limitations of earlier non-fluorinated analogs [1]. Patent literature from the early 2010s reveals intensive development of 4,4-difluoro-piperidine compounds targeting neurological disorders, establishing synthetic methodologies that enabled access to diverse functionalized derivatives, including acetic acid conjugates [9]. This historical trajectory underscores the deliberate transition from simple piperidine pharmacophores to strategically fluorinated variants designed to exploit the unique electronic and steric properties of the C-F bond. The discovery pathway culminated in compounds like 2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid (CAS: 1373503-54-8), which served as key intermediates for renin inhibitors, demonstrating the scaffold's therapeutic relevance [5].
Table 1: Evolution of Fluorinated Piperidines in Drug Development
Time Period | Key Developments | Therapeutic Targets |
---|---|---|
Pre-2000 | Non-fluorinated piperidine derivatives | CNS agents, analgesics |
2000-2010 | Monofluropiperidines | Metabolic stability enhancement |
2010-Present | 3,3- and 4,4-Difluoropiperidines | NR2B NMDA antagonists, renin inhibitors, integrin antagonists [1] [5] [9] |
The 3,3-difluoropiperidine moiety confers distinctive conformational and electronic properties that profoundly influence ligand-receptor interactions. Geminal difluorination at C3:
The acetic acid moiety appended to the piperidine nitrogen serves as a versatile vector for bioisosteric elaboration. In β-catenin/BCL9 protein-protein interaction inhibitors, structurally analogous piperidinyl-acetic acid derivatives enable critical salt bridge formation with lysine residues through their carboxylate group [3]. Similarly, in integrin antagonists like MK-0617, the acetic acid functionality mimics natural ligands' carboxylate binding to metal ion-dependent adhesion sites (MIDAS) [9].
Table 2: Synthetic Approaches to 2-(3,3-Difluoropiperidin-1-yl)acetic Acid Derivatives
Method | Key Reagents/Conditions | Yield Range | Application Context |
---|---|---|---|
N-Alkylation | Chloroacetic acid/NaHCO₃ or tert-butyl bromoacetate followed by deprotection | 45-75% | Synthesis of piperidin-1-yl-acetic acid core [4] [8] |
Reductive Amination | Sodium triacetoxyborohydride, glyoxylic acid | 60-82% | One-pot assembly from keto precursors |
Solid-Phase Synthesis | Rink amide resin, Fmoc-protected amino acids | Not reported | Parallel synthesis of derivatives for SAR studies [3] |
Functionalization of the piperidine nitrogen with an acetic acid group transforms the scaffold into a multifunctional pharmacophore with enhanced capacity for target engagement. The carboxylic acid group serves as:
The synthetic versatility of the acetic acid group enables rapid generation of structure-activity relationship (SAR) libraries through amidation, esterification, or conjugation reactions. This is exemplified by FPR2 agonists where systematic modification of the carboxylic acid terminus yielded compounds with improved receptor selectivity and brain penetration [6]. In PET tracer development, the carboxylic acid provides an anchoring point for ¹⁸F-radiolabeling, creating diagnostic tools for imaging renin activity in cardiovascular disorders [5]. The strategic incorporation of both fluorine atoms and the acetic acid functionality creates a hybrid pharmacophore that addresses multiple drug design challenges simultaneously – enhancing target affinity while maintaining developability properties critical for clinical translation.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3